Lethidrone Lethidrone Nalline is a DEA Schedule III controlled substance. Substances in the DEA Schedule III have a potential for abuse less than substances in Schedules I or II and abuse may lead to moderate or low physical dependence or high psychological dependence.
A narcotic antagonist with some agonist properties. It is an antagonist at mu opioid receptors and an agonist at kappa opioid receptors. Given alone it produces a broad spectrum of unpleasant effects and it is considered to be clinically obsolete.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1583037
InChI: InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2
SMILES: C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Molecular Formula: C19H21NO3
Molecular Weight: 311.4 g/mol

Lethidrone

CAS No.:

Cat. No.: VC1583037

Molecular Formula: C19H21NO3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Lethidrone -

Specification

Molecular Formula C19H21NO3
Molecular Weight 311.4 g/mol
IUPAC Name 3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
Standard InChI InChI=1S/C19H21NO3/c1-2-8-20-9-7-19-12-4-6-15(22)18(19)23-17-14(21)5-3-11(16(17)19)10-13(12)20/h2-6,12-13,15,18,21-22H,1,7-10H2
Standard InChI Key UIQMVEYFGZJHCZ-UHFFFAOYSA-N
SMILES C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O
Canonical SMILES C=CCN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O

Introduction

Chemical Structure and Properties

Lethidrone is classified as a morphinane alkaloid with the chemical formula C₁₉H₂₁NO₃ and a molecular weight of 311.381 g·mol⁻¹ . Its IUPAC name is (4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol . The compound features a morphinan skeleton with specific modifications that confer its unique pharmacological properties.

The structural characteristics of Lethidrone are closely related to morphine, but with critical modifications at the nitrogen position. Specifically, it contains an allyl group attached to the nitrogen, replacing the methyl group found in morphine. This N-allyl substitution is responsible for the compound's antagonistic activity at mu-opioid receptors while maintaining agonistic activity at kappa-opioid receptors .

PropertyValue
Chemical FormulaC₁₉H₂₁NO₃
Molecular Weight311.381 g·mol⁻¹
Alternate NamesNalorphine, N-allylnormorphine, Nalline
CAS Number62-67-9
Computed IUPAC Name(4R,4aR,7S,7aR,12bS)-3-prop-2-enyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol
ClassMorphinane alkaloid

Pharmacological Profile

Receptor Activity

Lethidrone exhibits a complex pharmacological profile as a mixed opioid agonist-antagonist. Its actions are primarily mediated through interactions with two main opioid receptor subtypes :

  • Mu-Opioid Receptor (MOR): Lethidrone acts as an antagonist at this receptor, effectively blocking the actions of morphine and other opioid agonists. This antagonism forms the basis for its historical use in treating opioid overdose .

  • Kappa-Opioid Receptor (KOR): At this receptor, Lethidrone functions as a high-efficacy partial agonist to near-full agonist. Receptor binding studies have demonstrated impressive affinity and efficacy parameters at KOR with Ki = 1.6 nM, EC₅₀ = 483 nM, and Emax = 95% .

This dual mechanism of action distinguishes Lethidrone from pure antagonists like naloxone and accounts for both its therapeutic potential and adverse effect profile.

Pharmacodynamics

The pharmacodynamic properties of Lethidrone extend beyond simple receptor binding. At the cellular level, it modulates neurotransmitter systems by affecting calcium ion currents and potassium ion conductance in neurons. This modulation contributes to its ability to precipitate withdrawal symptoms in opioid-dependent individuals, a property that was utilized diagnostically in the past .

Through its kappa receptor agonism, Lethidrone can produce analgesic effects, albeit with significant psychological side effects. This contrasts with its antagonistic action at mu receptors, where it blocks the euphoric and respiratory depressant effects of traditional opioids.

Historical Context and Medical Applications

Historical Development

Lethidrone holds an important place in the historical progression of opioid antagonist development. It was introduced in 1954 as the second opioid antagonist, preceded only by nalodeine (N-allylnorcodeine) in 1915 . This timeline positions Lethidrone as a pioneer compound that helped establish the concept of opioid antagonism in both research and clinical practice.

The development of Lethidrone occurred during a period of significant advancement in understanding opioid pharmacology. Prior to this era, available analgesics were primarily modifications of the morphine molecule, such as diacetylmorphine (heroin, 1900) and dihydromorphinone (dilaudid, 1923) . Lethidrone represented a crucial step in moving beyond simple agonist compounds toward those with more complex pharmacological profiles.

Clinical Applications

Lethidrone's unique pharmacological properties led to two primary clinical applications:

  • Opioid Overdose Reversal: Lethidrone was employed as an antidote to reverse respiratory depression and other life-threatening effects of opioid overdose . Its antagonistic properties at mu-opioid receptors allowed it to displace opioid agonists from their binding sites, rapidly reversing overdose symptoms.

  • Opioid Dependence Assessment: Lethidrone was utilized in a "challenge test" to determine opioid dependence . When administered to individuals physically dependent on opioids, it would precipitate withdrawal symptoms due to its antagonist properties, thereby confirming the presence and severity of dependence.

Side Effects and Limitations

Despite its useful properties as an opioid antagonist, Lethidrone is no longer used clinically due to its significant adverse effect profile . The primary limitations stem from its agonistic activity at kappa-opioid receptors, which produces a range of undesirable psychological effects.

Common Adverse Effects

The most problematic side effects associated with Lethidrone include:

  • Dysphoria (profound state of unease or dissatisfaction)

  • Anxiety

  • Confusion

  • Hallucinations

These effects are directly attributable to the compound's potent activation of kappa-opioid receptors , which are known to mediate dysphoric and psychotomimetic effects when stimulated.

Contraindications

Historical medical literature indicates that, like other choleretics, Lethidrone would have been contraindicated in conditions such as acute hepatitis and in cases predisposed to biliary colic due to cholelithiasis . This is because choleretic effects could potentially cause mobilization of gallstones, resulting in partial or complete occlusion of the bile duct.

The significant side effect profile ultimately led to Lethidrone being supplanted by newer opioid antagonists with more favorable safety profiles, particularly naloxone (introduced in 1960) and naltrexone (introduced in 1963) .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of Lethidrone involves several key chemical transformations, with the most well-documented pathway beginning with diacetylmorphine (heroin) . The general synthesis procedure follows these steps:

  • Demethylation of diacetylmorphine using cyanogen bromide

  • Hydrolysis of the resulting intermediate to yield normorphine

  • Alkylation of normorphine with allyl bromide to produce Lethidrone (nalorphine)

More recent synthetic approaches have modified this process, particularly the demethylation step. Modern methods typically employ ethyl chloroformate instead of cyanogen bromide for the Von Braun degradation demethylation, a modification that has been applied to various related compounds including phenyltropanes and paroxetine .

Alternative Preparation Methods

Alternative synthetic routes have been documented, including direct preparation from normorphine through alkylation processes . These alternative methods may offer advantages in terms of yield, purity, or safety of the manufacturing process.

Physical and Chemical Properties

Physical Characteristics

Lethidrone exhibits distinct physical properties that are relevant to its handling, formulation, and analysis:

PropertyDescriptionReference
AppearanceCrystals (from diethyl ether)
Melting Point208°C
UV AbsorptionMax: 285 nm; Min: 260 nm (in water)
pH5.0 (0.5% aqueous solution)
ColorWhite or practically white crystalline powder (hydrochloride salt)

Solubility Profile

The solubility characteristics of Lethidrone are important for pharmaceutical formulation and analytical procedures:

  • Sparingly soluble in ether

  • Soluble in chloroform

  • Soluble in dilute alkalies

  • Moderately soluble in alcohol

  • Insoluble in chloroform and ether (hydrochloride salt)

  • Soluble in water (hydrochloride salt)

Analytical Detection Methods

Several analytical methods have been developed for the detection and quantification of Lethidrone, including:

  • Infrared absorption spectrophotometry

  • Ultraviolet absorption spectrophotometry (285 nm)

  • High-performance liquid chromatography with ultraviolet detection (214 nm)

  • Thin-layer chromatography

  • Amperometric high-performance liquid chromatography

These methods provide reliable approaches for identifying and quantifying Lethidrone in various matrices, including pharmaceutical preparations and biological samples.

Analogues and Related Compounds

Structural Analogues

Lethidrone belongs to a family of structurally related compounds, many of which share similar pharmacological properties but with varying degrees of efficacy and side effect profiles. Notable analogues include:

  • Niconalorphine (the nicomorphine analogue)

  • Diacetylnalorphine (heroin analogue)

  • Dihydronalorphine (dihydromorphine analogue)

  • Various codeine-based analogues

Pharmacologically Related Compounds

In the context of opioid antagonists, Lethidrone exists within a historical progression of compounds developed for similar clinical applications:

CompoundYear IntroducedPrimary Receptor ActivityCurrent Status
Nalodeine (N-allylnorcodeine)1915Opioid antagonistHistorical interest only
Lethidrone (Nalorphine)1954Mixed agonist-antagonistNo longer in clinical use
Naloxone1960Strong antagonist at mu receptorsWidely used for opioid overdose
Naltrexone1963Strong antagonist at mu receptorsUsed in addiction treatment

This progression demonstrates the refinement of opioid antagonist development toward compounds with more selective antagonist properties and reduced side effect profiles .

Research Applications

Despite no longer being used clinically, Lethidrone continues to have significance in various research contexts:

Opioid Receptor Research

Lethidrone's distinctive binding profile makes it a valuable tool for investigating opioid receptor function. Research utilizes its differential binding properties to elucidate the specific roles of various opioid receptor subtypes in pain perception, reward pathways, and other physiological processes.

Addiction Research

Studies have employed Lethidrone challenges to assess dependence severity in individuals with opioid use disorder. This approach involves administering Lethidrone and observing the withdrawal symptoms it precipitates, providing insights into the degree of physical dependence.

Novel Therapeutic Development

The mixed agonist-antagonist properties of Lethidrone continue to inform research into the development of improved medications for pain and addiction treatment. Researchers are exploring compounds with similar dual-receptor activity profiles but with reduced side effects . Current research at institutions such as Cal State Fullerton is focused on developing novel non-opioid solutions for chronic pain treatment, building upon the understanding gained from compounds like Lethidrone .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator